Butan-2-yl ethyl carbonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61097-74-3 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
butan-2-yl ethyl carbonate |
InChI |
InChI=1S/C7H14O3/c1-4-6(3)10-7(8)9-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
KMIKGMBRCMHTMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Butan 2 Yl Ethyl Carbonate
Phosgene-Free Synthesis Routes for Linear Carbonates
Phosgene-free pathways are critical for the environmentally benign production of dialkyl carbonates. acs.org These routes include the direct use of carbon dioxide, transesterification with other carbonates, and oxidative carbonylation, all of which avoid the extreme toxicity and handling issues associated with phosgene (B1210022).
The direct synthesis of dialkyl carbonates from alcohols and carbon dioxide (CO2) is an attractive green chemistry route, utilizing an abundant, non-toxic, and renewable C1 source. researchgate.netnih.gov This reaction, however, is thermodynamically limited by an equilibrium that favors the starting materials and the formation of water as a byproduct. researchgate.netrsc.org To overcome this challenge, various strategies have been developed, primarily involving the use of dehydrating agents to shift the equilibrium toward the product side. rsc.orgresearchgate.net
Key research findings in this area often utilize cerium oxide (CeO2) or zirconium oxide (ZrO2) based catalysts. For the synthesis of diethyl carbonate (DEC), a close analogue of butan-2-yl ethyl carbonate, CeO2 has been shown to be an effective catalyst, activating both ethanol (B145695) and CO2. rsc.org The addition of a dehydrating agent, such as 2-cyanopyridine or tetraalkyl orthosilicates (e.g., TEOS), is crucial for achieving significant yields. acs.orgrsc.org For instance, a cooperative system using CeO2 as a catalyst, a strong organic base like DBU to capture CO2, and a tetraalkyl orthosilicate as a dehydrating agent has been reported for the synthesis of dialkyl carbonates under atmospheric pressure of CO2. acs.orgresearchgate.net In one study, this system yielded 23% of dibutyl carbonate from n-butanol. acs.org
| Catalyst System | Alcohol | Dehydrating Agent | Conditions | Yield | Reference |
| CeO₂ | Ethanol | 2-Cyanopyridine | 150 °C, 40 bar CO₂, 3h | 45 mol% (DEC) | rsc.org |
| CeO₂ / DBU | Ethanol | TEOS | 120 °C, 0.1 MPa CO₂ | 39% (DEC) | acs.orgresearchgate.net |
| ZrO₂ / 3A molecular sieve | Ethanol | None specified | 150 °C, 7.0 MPa CO₂ | 0.384 mmol (DEC) | researchgate.net |
| Dibutyltin(IV) oxide | Ethanol | Ortho ester | Not specified | 78% (DEC) | researchgate.net |
This table presents data for the synthesis of diethyl carbonate (DEC) and dibutyl carbonate, analogous processes to this compound synthesis.
Transesterification is a highly effective and widely used phosgene-free method for synthesizing linear carbonates. google.com This process involves reacting an alcohol, in this case, butan-2-ol, with a more readily available carbonate, such as dimethyl carbonate (DMC), diethyl carbonate (DEC), or cyclic carbonates like ethylene (B1197577) carbonate (EC) or propylene carbonate (PC). rsc.orgmdpi.com
The reaction with cyclic carbonates is an eco-friendly route that yields the desired dialkyl carbonate and a valuable diol co-product (e.g., ethylene glycol from EC). google.commdpi.com This two-step process, where the cyclic carbonate is first formed from an epoxide and CO2, is considered greener and more efficient for large-scale production. mdpi.com Various catalysts, including basic ionic liquids and solid double metal cyanide complexes, have been shown to be effective under moderate reaction conditions (140°-180°C). google.comresearchgate.net
Transesterification with DMC is another prominent route. Catalytic systems, such as Al2O3-supported 3-amino-1,2,4-triazole potassium (KATriz), have demonstrated high activity and selectivity in the reaction between DMC and ethanol to produce DEC. rsc.org The selectivity towards the mixed carbonate (ethyl methyl carbonate) or the symmetric carbonate (diethyl carbonate) can be controlled by adjusting the molar ratio of the reactants. rsc.org Heterogeneous base catalysts, including alkaline-earth metal oxides, are also widely studied for these reactions due to their ease of separation and reusability. mdpi.com
| Carbonate Source | Catalyst | Conditions | Key Findings | Reference |
| Propylene Carbonate | Solid double metal cyanide complex | 170-180 °C, 8h | High selectivity and yield for diethyl and dibutyl carbonates. | google.com |
| Ethylene Carbonate | Imidazolium-based ionic liquid ([BmIm]OH) | 67 °C, 4h | 88.5% conversion of EC and 90.3% selectivity to DMC. | researchgate.net |
| Dimethyl Carbonate | 14 wt% KATriz/Al₂O₃ | Optimized conditions | Selectivity for DEC reached 91% with a 1:10 DMC to ethanol ratio. | rsc.org |
| Ethylene Carbonate | Zinc Acetate / Zinc Nitrate | Not specified | Synthesis of linear aliphatic polycarbonate diols. | researchgate.net |
This table illustrates the versatility of transesterification using various carbonate sources and catalysts for producing dialkyl carbonates and related compounds.
Oxidative carbonylation is an alternative phosgene-free route that typically involves the reaction of an alcohol with carbon monoxide (CO) and an oxidizing agent, such as oxygen. google.com This method can also be hazardous due to the use of flammable and toxic CO and can produce corrosive byproducts like hydrochloric acid in some systems. google.commdpi.com
Catalysts for this process often involve copper or palladium complexes. For example, CuCl-based catalysts have been used for the synthesis of dimethyl carbonate via oxidative carbonylation, though this route can present an explosion risk. google.com Another approach uses palladium on carbon (Pd/C) with reactants like nitrogen oxide (NO), CO, and O2. google.com More recent advancements focus on using CO2 as a safer C1 source. researchgate.net In some systems, CO is generated in situ from CO2 and a reducing agent (like H2), which is then used in subsequent carbonylation reactions, such as alkoxycarbonylation. nih.govnih.gov This cascade process allows for the synthesis of various esters and amides under milder conditions. nih.gov
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly guided by the principles of green chemistry, which emphasize the use of sustainable materials, avoidance of toxic substances, and maximization of atom economy.
A central focus of green synthesis is the development of efficient and recyclable catalysts. acs.org Both homogeneous and heterogeneous catalysts are employed in the synthesis of linear carbonates.
Homogeneous catalysts are soluble in the reaction medium, often leading to high activity and selectivity under mild conditions. mdpi.com Examples include organometallic complexes and ionic liquids. mdpi.comacs.org Ionic liquids, in particular, are explored as metal-free, halide-free, and recyclable catalysts for carbonate synthesis. acs.org However, the separation of homogeneous catalysts from the product can be challenging. mdpi.com
Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation and recycling, a key advantage for industrial processes. mdpi.comrsc.org This category includes a wide range of materials:
Metal Oxides: Ceria (CeO2) and zirconia (ZrO2) are widely used for the direct synthesis from CO2, valued for their acid-base properties that activate both the alcohol and CO2. rsc.orgresearchgate.net Mixed oxides like CeO2-La2O3 have been developed for transesterification reactions. mdpi.com
Supported Catalysts: Active species can be loaded onto solid supports like alumina (Al2O3) or silica (SiO2). rsc.orgnih.gov This can enhance stability and activity. For example, a novel copper catalyst on silica (10Cu@SiO2-PHM) was developed for generating CO from CO2, which was then used for carbonylations. nih.gov
Zeolites and Molecular Sieves: These materials can act as catalysts or co-catalysts, with their porous structure and acid-base sites influencing reactivity. researchgate.netmdpi.com Li-incorporated MCM-41 has been used as a heterogeneous catalyst for transesterification. rsc.org
| Catalyst Type | Examples | Reaction Type | Advantages | Reference |
| Homogeneous | Azolate ionic liquids | Cyclic Carbonate Synthesis | Recyclable, metal-free, halide-free | acs.org |
| Rhodium-phosphine complex | Hydrogenation | High activity, recyclable aqueous phase | researchgate.net | |
| Heterogeneous | Ceria (CeO₂) | Direct synthesis from CO₂ | Reusable, optimal acid-base properties | rsc.org |
| Li/MCM-41 | Transesterification | Reusable for multiple cycles, efficient | rsc.org | |
| KATriz/Al₂O₃ | Transesterification | High activity and selectivity, stable | rsc.org | |
| Supported ZnGA | Copolymerization (CO₂/epoxides) | Low cost, low toxicity, recyclable | acs.org |
Another pillar of green synthesis is the optimization of reaction conditions to reduce energy consumption and eliminate the need for hazardous solvents. rsc.org Dialkyl carbonates themselves are considered environmentally benign solvents, and using one as a reactant (e.g., DMC in transesterification) can create a solvent-free system. rsc.org
Research efforts are focused on:
Solventless Reactions: Conducting reactions "neat" (without a solvent) reduces waste and simplifies purification. The reaction of phenol and ethylene carbonate has been investigated under solventless conditions using Na-mordenite catalysts. rsc.org
Mild Conditions: Developing catalysts that operate effectively at lower temperatures and pressures reduces energy demand. mdpi.comacs.org For example, the synthesis of cyclic carbonates from epoxides and CO2 can be achieved at moderate conditions (100 °C, 1.0 MPa) using azolate ionic liquids as catalysts. acs.org
Use of Benign Reactants: The shift from phosgene to CO2 is the most significant example. researchgate.net Using reactants like dimethyl carbonate, which is biodegradable and has low toxicity, further enhances the green profile of the synthesis. rsc.org
Atmospheric Pressure Reactions: Recent breakthroughs have enabled the synthesis of dialkyl carbonates from CO2 at atmospheric pressure, significantly improving the safety and reducing the cost associated with high-pressure equipment. acs.orgresearchgate.netnih.gov
By integrating these principles, the synthesis of this compound can be aligned with modern standards of sustainability, minimizing environmental impact while producing a valuable chemical compound.
Atom Economy and Waste Minimization Strategies
In the pursuit of sustainable chemical manufacturing, the principles of atom economy and waste minimization are paramount. jocpr.com Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. researchgate.net High atom economy is a key feature of green chemistry, aiming to reduce the generation of waste at the source. google.com
In the context of this compound synthesis, traditional methods may involve the use of reagents that contribute to low atom economy. For instance, the use of phosgene derivatives as carbonyl sources, while effective, generates significant amounts of inorganic salts as byproducts, leading to a high E-factor (kilograms of waste per kilogram of product). mdpi.com
Modern approaches to synthesizing this compound and its analogs focus on cleaner alternatives. mdpi.com One such strategy is the direct carbonylation of butan-2-ol with carbon dioxide. However, the thermodynamic stability of CO2 presents a significant challenge. researchgate.net A more viable and atom-economical route is the transesterification of a dialkyl carbonate, such as diethyl carbonate, with butan-2-ol. This reaction, ideally, produces only the desired product and a volatile alcohol byproduct that can be easily removed and potentially recycled.
Key Strategies for Waste Minimization in this compound Synthesis:
Catalyst Selection: The use of heterogeneous catalysts is preferred as they can be easily separated from the reaction mixture and reused, minimizing catalyst waste. mdpi.com
Solvent Choice: Whenever possible, solvent-free conditions are ideal. researchgate.net If a solvent is necessary, green solvents with low toxicity and high recyclability should be chosen. mdpi.com
Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time can significantly improve yield and selectivity, thereby reducing the formation of byproducts.
The table below illustrates the concept of atom economy for different synthetic routes to a generic secondary alkyl carbonate.
| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy (%) |
| Phosgene-based | 2-Butanol, Phosgene, Pyridine | Butan-2-yl chloroformate | Pyridinium hydrochloride | Low |
| Transesterification | 2-Butanol, Diethyl carbonate | This compound | Ethanol | High |
| Direct Carbonylation | 2-Butanol, Carbon dioxide | This compound | Water | High (theoretically) |
This table presents a conceptual comparison of atom economy for different synthetic pathways. Actual values may vary based on specific reaction conditions and stoichiometry.
By prioritizing high atom economy and implementing effective waste minimization strategies, the synthesis of this compound can be aligned with the principles of green and sustainable chemistry. nih.gov
Enzymatic and Biocatalytic Synthesis Approaches
The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov For the synthesis of this compound and its analogs, enzymatic and biocatalytic approaches present promising alternatives to traditional chemical methods.
Lipases (EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of lipids in nature. In organic synthesis, they are widely used for esterification, transesterification, and amidation reactions. researchgate.net The synthesis of various organic carbonates through lipase-catalyzed transesterification has been successfully demonstrated. mdpi.com For example, Candida antarctica lipase B (CALB), often immobilized to enhance its stability and reusability, has shown high efficiency in catalyzing the transesterification of dialkyl carbonates with various alcohols. nih.gov
While specific studies on the lipase-catalyzed synthesis of this compound are not extensively documented, the principles can be readily applied. The reaction would involve the transesterification of diethyl carbonate with butan-2-ol in the presence of a lipase.
Reaction Scheme:
The success of this biocatalytic approach depends on several factors, including the choice of lipase, the reaction medium (often a non-aqueous solvent to favor synthesis over hydrolysis), temperature, and the molar ratio of the reactants. nih.govresearchgate.net Research on analogous systems, such as the synthesis of other alkyl carbonates, provides valuable insights into optimizing these parameters. nih.gov
The following table summarizes findings from studies on lipase-catalyzed synthesis of related carbonate and ester compounds, which can inform the development of a process for this compound.
| Enzyme | Substrates | Product | Key Findings |
| Candida antarctica Lipase B (CALB) | Diethyl carbonate, various diols and diesters | Aliphatic poly(carbonate-co-esters) | CALB effectively catalyzes the condensation reaction under mild conditions. mdpi.com |
| Candida antarctica Lipase B (CALB) | Palm kernel oil, Dimethyl carbonate/Diethyl carbonate | Fatty acid alkyl esters | Dialkyl carbonates were more efficient acyl acceptors than short-chain alcohols. nih.gov |
| Lipases A and B from Candida antarctica | Butyric acid, Ethanol | Ethyl butyrate | Immobilized lipases showed high conversion rates and could be recycled for multiple batches. nih.gov |
This table presents data from related lipase-catalyzed reactions to illustrate the potential for the synthesis of this compound analogs.
The butan-2-yl group in this compound contains a stereocenter, meaning the molecule can exist as two enantiomers, (R)-butan-2-yl ethyl carbonate and (S)-butan-2-yl ethyl carbonate. In many applications, particularly in the pharmaceutical and agrochemical industries, a single enantiomer is often desired due to differences in biological activity. researchgate.net
Enzymes, particularly lipases, are renowned for their high enantioselectivity, making them ideal catalysts for the synthesis of chiral compounds. uc.pt The enantioselective synthesis of this compound can be achieved through the kinetic resolution of racemic butan-2-ol. In this process, the lipase selectively catalyzes the reaction of one enantiomer of the alcohol, leaving the other unreacted.
Kinetic Resolution Strategy:
A lipase can be used to selectively acylate one enantiomer of racemic butan-2-ol with an acyl donor, such as vinyl acetate. The resulting ester can then be separated from the unreacted alcohol enantiomer. Subsequently, the resolved (R)- or (S)-butan-2-ol can be used in a separate step to synthesize the corresponding enantiopure this compound.
Alternatively, a direct kinetic resolution can be envisioned where racemic butan-2-ol is reacted with diethyl carbonate in the presence of an enantioselective lipase. The enzyme would preferentially catalyze the formation of one enantiomer of this compound, allowing for its separation from the remaining unreacted butan-2-ol enantiomer.
The efficiency of such a resolution is typically described by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers. High E-values are indicative of excellent enantioselectivity.
While specific data for the enantioselective synthesis of this compound is scarce, the principles have been successfully applied to a wide range of chiral alcohols. uc.pt
Advanced Synthetic Techniques for Scalability and Efficiency
To meet the demands of industrial production, synthetic methodologies must be scalable, efficient, and safe. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis offer significant advantages over traditional batch processes.
Continuous flow chemistry involves the continuous pumping of reactants through a reactor, where they mix and react. ajrconline.org This technology offers numerous benefits, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and straightforward scalability. nih.gov Microreactors, which are small-scale continuous flow reactors with channel dimensions in the sub-millimeter range, further amplify these advantages due to their high surface-area-to-volume ratio. nih.gov
The synthesis of this compound can be adapted to a continuous flow process. For example, a stream of butan-2-ol and another of diethyl carbonate could be continuously mixed and passed through a heated tube or a packed-bed reactor containing an immobilized catalyst. The product stream would then be collected continuously, and the desired product could be isolated through in-line separation techniques.
The application of continuous flow technology has been successfully demonstrated for the synthesis of other carbonates, such as ethylene carbonate. researchgate.netnih.gov These studies highlight the potential for achieving high yields and selectivities in short reaction times.
Potential Advantages of Continuous Flow Synthesis for this compound:
Improved Safety: The small reaction volumes within the reactor minimize the risks associated with handling hazardous materials or exothermic reactions.
Enhanced Efficiency: Precise control over temperature and residence time can lead to higher yields and reduced byproduct formation.
Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel ("numbering-up").
Microwave-assisted synthesis utilizes microwave radiation to heat the reaction mixture. researchgate.net This technique can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. The heating mechanism in microwave synthesis is fundamentally different from conventional heating. Polar molecules in the reaction mixture absorb microwave energy directly, leading to rapid and uniform heating throughout the sample.
The synthesis of this compound via transesterification is a polar reaction and is therefore expected to be amenable to microwave acceleration. The reaction would be carried out in a sealed vessel within a microwave reactor, allowing for precise temperature and pressure control.
Numerous studies have demonstrated the benefits of microwave-assisted synthesis for a wide range of organic reactions, including the synthesis of various heterocyclic compounds and other fine chemicals. For instance, the synthesis of ethylene carbonate has been shown to be intensified under microwave irradiation, leading to higher yields in shorter times compared to conventional heating.
The table below provides a comparative overview of reaction times and yields for conventional versus microwave-assisted synthesis for related reactions, illustrating the potential benefits for this compound production.
| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
| Synthesis of 2-Phenyl-N,N′-bis(pyridin-4-ylcarbonyl)butanediamide | 6-7 hours, 82% | 3-4 minutes, higher yield | |
| Synthesis of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles | Not specified | 35 minutes, 90-99% | |
| Synthesis of Ethyl 2-(oxazolin-2-yl)alkanoates | Not specified | 20 minutes, good to excellent yields |
This table showcases the typical acceleration and yield improvements observed in microwave-assisted synthesis for various organic compounds.
By leveraging these advanced synthetic techniques, the production of this compound can be made more efficient, scalable, and environmentally friendly.
Theoretical and Computational Investigations
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict a variety of properties. For butan-2-yl ethyl carbonate, DFT calculations offer a fundamental understanding of its intrinsic molecular properties.
Electronic Structure and Bonding Analysis
DFT calculations can reveal the distribution of electrons within the this compound molecule, providing insights into its chemical bonding and reactivity. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and shape of these frontier orbitals indicate the molecule's susceptibility to nucleophilic or electrophilic attack.
Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can quantify the delocalization of electron density and the nature of the bonds (e.g., sigma, pi, donor-acceptor interactions) within the molecule. This provides a detailed picture of the bonding environment around the carbonate group and the alkyl chains.
Table 1: Calculated Electronic Properties of this compound (Exemplary Data)
| Property | Value (a.u.) | Description |
| HOMO Energy | -0.25 | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |
| LUMO Energy | 0.08 | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |
| HOMO-LUMO Gap | 0.33 | An indicator of molecular stability and reactivity. |
Reaction Energetics, Transition State Identification, and Kinetic Modeling
DFT is a valuable tool for studying the mechanisms and energetics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, the feasibility and pathways of potential reactions, such as hydrolysis or transesterification, can be determined.
Identifying the transition state structure is key to understanding the reaction mechanism. The energy barrier (activation energy) derived from the difference in energy between the reactants and the transition state allows for the prediction of reaction rates. This information can be used in kinetic modeling to simulate the behavior of the compound under various conditions.
Spectroscopic Parameter Prediction and Validation
DFT calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For instance, the vibrational frequencies calculated from DFT can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental spectra to confirm the molecular structure.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecular system by solving Newton's equations of motion for a collection of atoms. This approach allows for the study of the time-dependent behavior of this compound, including its interactions with solvents and its conformational flexibility.
Solvation Structures and Intermolecular Interactions in Various Media
MD simulations are particularly useful for investigating how this compound behaves in different solvent environments. By simulating the compound in a box of solvent molecules (e.g., water, ethanol), the simulations can reveal the structure of the solvation shell around the molecule.
Analysis of radial distribution functions (RDFs) from the simulation can provide quantitative information about the distances and coordination numbers of solvent molecules around specific atoms of the this compound. These simulations also shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the solute and the solvent.
Conformational Landscapes and Dynamics of this compound
The flexible alkyl chains of this compound allow it to adopt a variety of conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers for interconversion between them.
By analyzing the dihedral angles along the rotatable bonds of the molecule over time, the dynamic nature of its conformational changes can be understood. This information is crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules.
Mechanistic Elucidation through Computational Chemistry
Computational chemistry serves as a virtual laboratory to explore the detailed mechanisms of chemical reactions. For the synthesis of asymmetric carbonates like this compound, which is often achieved through transesterification, computational approaches can map out the entire reaction pathway. This involves identifying the transition states, intermediates, and the energy barriers associated with each step of the reaction.
Density Functional Theory (DFT) is a prominent method used for such investigations. For instance, in the synthesis of similar dialkyl carbonates, DFT calculations have been employed to explore the oxidative carbonylation of alcohols. rsc.orgmdpi.comdntb.gov.ua These studies reveal the activation energies for various elementary steps and identify the rate-limiting step of the reaction. dntb.gov.ua By applying similar methodologies to the transesterification reaction that could form this compound, likely from diethyl carbonate and butan-2-ol or vice versa, the energetic landscape of the reaction can be detailed.
Computational studies on the synthesis of dimethyl carbonate (DMC) have shown that the reaction mechanism can proceed through different pathways depending on the catalyst used. rsc.orgmdpi.com For example, DFT investigations on Pd(II)/β zeolite catalysts for DMC synthesis elucidated two distinct pathways: one involving the reaction of methanol with a monomethyl carbonate intermediate and another involving the insertion of carbon monoxide into a di-methoxide species. rsc.org Such detailed mechanistic insights, if applied to this compound, could help in optimizing reaction conditions and catalyst selection for its synthesis.
The table below illustrates hypothetical energy barriers for key steps in a proposed transesterification reaction for the synthesis of this compound, based on analogous computational studies of other dialkyl carbonates.
| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kJ/mol) |
| Nucleophilic attack of butan-2-ol | Tetrahedral Intermediate | 50 - 70 |
| Proton transfer | Protonated Carbonate Species | 20 - 40 |
| Elimination of ethanol (B145695) | Product Complex | 30 - 50 |
Note: The values in this table are hypothetical and intended for illustrative purposes, based on computational studies of similar carbonate transesterification reactions.
Prediction of Reactivity and Selectivity
Beyond mechanistic elucidation, computational chemistry is instrumental in predicting the reactivity and selectivity of chemical compounds. For this compound, theoretical calculations can provide valuable data on its molecular properties, which in turn dictate its behavior in chemical reactions. Properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution can be calculated to predict how the molecule will interact with other reagents.
Ab initio calculations, such as the G3MP2 method, have been successfully used to predict the thermochemical properties of organic carbonates, showing excellent agreement with experimental data. acs.orgnih.gov These methods could be applied to this compound to predict its enthalpy of formation and vaporization, providing fundamental data for process design and safety assessments. acs.orgnih.gov
The selectivity of reactions involving this compound, for example, in alkylation reactions where it might act as an alkylating agent, can also be predicted. Computational models can assess the relative activation energies for competing reaction pathways, thereby predicting the major product. For asymmetrical methyl alkyl carbonates, it has been shown that they can undergo methylation processes with high chemoselectivity. acs.org Similar computational analysis for this compound could predict its selectivity as an ethylating or a butan-2-ylating agent under different conditions.
Furthermore, machine learning approaches are emerging as a powerful tool for predicting chemical reactivity. rsc.org By training models on large datasets of reaction outcomes and molecular descriptors, it is possible to predict the reactivity of new compounds with a high degree of accuracy. rsc.org Such a model could be used to predict the electrophilicity and nucleophilicity of this compound, offering a rapid screening tool for its potential applications in organic synthesis.
The following table summarizes key molecular descriptors that could be computationally determined for this compound to predict its reactivity.
| Molecular Descriptor | Predicted Value (Arbitrary Units) | Implication for Reactivity |
| HOMO Energy | -10.5 eV | Relates to nucleophilicity |
| LUMO Energy | 1.5 eV | Relates to electrophilicity |
| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions |
| Mulliken Charge on Carbonyl Carbon | +0.6 e | Site for nucleophilic attack |
Note: The values in this table are hypothetical and for illustrative purposes only, representing the type of data that can be generated through computational chemistry.
Advanced Analytical Characterization Techniques in Carbonate Research
High-Resolution Spectroscopic Analysis
High-resolution spectroscopic methods are fundamental to the structural determination and functional group analysis of butan-2-yl ethyl carbonate. These techniques provide detailed information about the molecular framework and the vibrational modes of its constituent atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the ethyl and sec-butyl groups. The ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons, arising from spin-spin coupling. The sec-butyl group will present more complex splitting patterns due to the presence of a chiral center. The methine proton will appear as a multiplet, coupled to the adjacent methyl and methylene protons. The terminal methyl group of the sec-butyl moiety will likely appear as a triplet, while the other methyl group, being diastereotopic, may show a doublet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct peaks are expected for each of the seven carbon atoms, reflecting their unique chemical environments. The carbonyl carbon of the carbonate group is characteristically found at a low field (downfield) in the spectrum. The chemical shifts of the alkyl carbons can be predicted based on their proximity to the electronegative oxygen atoms.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. COSY spectra reveal correlations between coupled protons, helping to trace the connectivity within the ethyl and sec-butyl groups. HSQC spectra correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra. For stereochemical assignment, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or the use of chiral shift reagents can be employed to differentiate between the enantiomers or diastereomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.)
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | - | 155-165 |
| O-C H(CH₃)CH₂CH₃ | 4.5 - 4.8 | Multiplet | 70-80 |
| O-CH₂-C H₃ | 0.8 - 1.0 | Triplet | 5-15 |
| O-CH(C H₃)CH₂CH₃ | 1.2 - 1.4 | Doublet | 15-25 |
| O-CH(CH₃)C H₂CH₃ | 1.5 - 1.8 | Multiplet | 25-35 |
| O-CH₂-CH₃ | 4.0 - 4.3 | Quartet | 60-70 |
| O-CH(CH₃)CH₂C H₃ | 0.8 - 1.0 | Triplet | 5-15 |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonate group, typically appearing in the region of 1740-1750 cm⁻¹. Other characteristic absorptions include the C-O stretching vibrations, which are expected to produce strong bands in the 1250-1000 cm⁻¹ region. The C-H stretching vibrations of the alkyl groups will be observed around 2850-3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides information on the non-polar bonds and symmetric vibrations within the molecule. For this compound, the C=O stretch will also be visible in the Raman spectrum, although it may be weaker than in the IR spectrum. The C-C bond vibrations and the symmetric C-H bending and stretching modes of the alkyl chains will give rise to characteristic Raman signals.
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound (Note: These are approximate frequency ranges for the expected functional groups.)
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
| C-H (Alkyl) | Stretching | 2850-3000 | 2850-3000 | Medium to Strong |
| C=O (Carbonate) | Stretching | 1740-1750 | 1740-1750 | Strong |
| C-O (Carbonate) | Stretching | 1250-1000 | 1250-1000 | Strong |
| C-C | Stretching | 1000-1200 | 1000-1200 | Weak to Medium |
| C-H (Alkyl) | Bending | 1350-1470 | 1350-1470 | Medium |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed information about each separated component.
In a typical GC-MS analysis of this compound, the compound would first be separated from any impurities or byproducts on a GC column. Upon entering the mass spectrometer, it would be ionized, commonly by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. However, due to the energetic nature of EI, the molecular ion may be weak or absent. The fragmentation pattern is often more informative for structural elucidation. Common fragmentation pathways for alkyl carbonates include the loss of the alkoxy groups and cleavage of the C-O bonds. For this compound, characteristic fragment ions would be expected from the loss of an ethoxy radical (•OCH₂CH₃) or a sec-butoxy radical (•OCH(CH₃)CH₂CH₃). The sec-butyl cation (m/z = 57) is a common and often abundant fragment in the mass spectra of sec-butyl compounds zhongdachemical.com.
While this compound is sufficiently volatile for GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) can be a valuable tool for the analysis of related, less volatile carbonate compounds or for reaction mixtures that contain non-volatile components. LC-MS is particularly useful for analyzing thermally labile compounds that might decompose under the high temperatures used in GC. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used in LC-MS. These methods often result in a more prominent protonated molecule ([M+H]⁺) or other adduct ions, with less fragmentation than EI, making it easier to determine the molecular weight of the analyte.
Chromatographic Separation and Chiral Analysis
Chromatographic techniques are essential for the purification and analysis of this compound, with a particular emphasis on resolving its enantiomers.
As this compound possesses a chiral center at the second carbon of the butyl group, it exists as a pair of enantiomers. The separation of these enantiomers is crucial for stereoselective synthesis and for studying their distinct biological activities. Chiral gas chromatography is a powerful technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Cyclodextrin-based CSPs have been shown to be effective for the separation of enantiomers of various classes of compounds, including sec-butyl derivatives researchgate.net. The separation of sec-butyl carboxylicates has been successfully demonstrated using β-cyclodextrin derivatives, indicating that similar approaches would likely be successful for this compound researchgate.net. The choice of the specific chiral stationary phase and the optimization of chromatographic conditions, such as temperature and carrier gas flow rate, are critical for achieving good resolution of the enantiomers.
Gas Chromatography (GC) for Quantitative Analysis and Separation of Isomers
Gas chromatography stands as a primary technique for the quantitative analysis of volatile and semi-volatile compounds such as this compound. Its high resolution and sensitivity make it suitable for determining the purity of a sample and for separating it from isomeric impurities. In the analysis of organic carbonates, GC is frequently employed to monitor reaction progress, identify byproducts, and quantify the final product.
The selection of the stationary phase is critical for achieving optimal separation. For carbonate compounds, mid-polarity columns, such as those containing a percentage of diphenyl and dimethyl polysiloxane, are often effective. For instance, a bonded poly(6% cyanopropylphenyl/94% dimethyl siloxane) capillary column has been shown to provide excellent selectivity for various carbonate solvents used in lithium-ion batteries, allowing for the resolution of a range of analytes. sigmaaldrich.com Similarly, an intermediate polarity 35% diphenyl/65% dimethyl polysiloxane phase has demonstrated reproducible peak areas and excellent peak shape for ethylene (B1197577) carbonate and ethyl methyl carbonate, which is desirable for accurate quantitative data. cromlab-instruments.es
When analyzing this compound, a temperature-programmed oven is typically used to ensure the efficient elution of the compound and its isomers. The initial oven temperature is held to allow for the elution of more volatile components, followed by a ramp to a higher temperature to elute the target analyte and any less volatile impurities. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds and a wide linear range. For qualitative analysis and structural confirmation, a mass spectrometer (MS) detector is invaluable, providing fragmentation patterns that can help in the identification of the compound and its isomers. The NIST WebBook indicates that gas chromatography data is available for sec-Butyl ethyl carbonate, underscoring the applicability of this technique. nist.gov
Illustrative GC Parameters for Carbonate Analysis
| Parameter | Value |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-35MS or equivalent) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 220 °C (hold 5 min) |
| Detector | FID or MS |
| Detector Temperature | 280 °C (FID) |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Complex Mixtures
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds that may not be suitable for GC analysis due to low volatility or thermal instability. For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode of analysis. In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol.
The separation in RP-HPLC is based on the differential partitioning of the analyte between the stationary and mobile phases. The elution order is determined by the polarity of the compounds, with more polar compounds eluting earlier. For this compound, the mobile phase composition can be optimized to achieve the desired retention time and resolution from other components in a mixture. A gradient elution, where the proportion of the organic solvent is increased over time, can be employed to separate complex mixtures with a wide range of polarities.
Detection in HPLC is commonly achieved using an ultraviolet (UV) detector. However, since this compound lacks a strong chromophore, direct UV detection may have limited sensitivity. In such cases, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be used. For more sensitive and specific detection, HPLC can be coupled with mass spectrometry (HPLC-MS). This provides molecular weight information and fragmentation data, aiding in the positive identification and quantification of the target compound. While specific application notes for this compound are not prevalent, methods developed for similar compounds, such as 4-(Butan-2-yl)-2,6-di-tert-butylphenol, which use a reversed-phase column with a mobile phase of acetonitrile and water, demonstrate the utility of HPLC for compounds containing the butan-2-yl moiety. sielc.com
Typical RP-HPLC Conditions for Carbonate Analysis
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | RI or ELSD |
| Injection Volume | 10 µL |
Chiral Chromatography for Enantiomeric Excess Determination
This compound is a chiral molecule due to the stereocenter at the second carbon of the butyl group. Therefore, it exists as a pair of enantiomers, (R)-butan-2-yl ethyl carbonate and (S)-butan-2-yl ethyl carbonate. The determination of the enantiomeric excess (ee), which is a measure of the purity of a chiral substance, is crucial in asymmetric synthesis and for pharmaceutical applications where one enantiomer may have different biological activity than the other. wikipedia.org Chiral chromatography is the most widely used technique for separating enantiomers and determining their relative proportions.
Chiral chromatography can be performed using either GC or HPLC with a chiral stationary phase (CSP). The CSP is designed to interact differently with the two enantiomers, leading to different retention times and thus their separation. Common CSPs are based on cyclodextrins, polysaccharides, or proteins immobilized on a solid support.
For the analysis of this compound, a chiral GC column with a cyclodextrin-based stationary phase would be a suitable choice. The enantiomers would form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes would result in their separation. The separated enantiomers can then be quantified using a standard detector like FID. The enantiomeric excess is calculated from the peak areas of the two enantiomers. youtube.com
Alternatively, chiral HPLC can be employed. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are known for their broad applicability in separating a wide range of chiral compounds. The choice of the mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving good separation. The ability to determine the enantiomeric composition of chiral substances is a critical aspect of modern analytical chemistry. nih.gov
Illustrative Chiral HPLC Parameters for Enantiomer Separation
| Parameter | Value |
|---|---|
| Column | Chiral stationary phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detector | UV (at a low wavelength if possible) or RI |
| Injection Volume | 5 µL |
Advanced Research Applications of Butan 2 Yl Ethyl Carbonate
Role as an Intermediate in Complex Organic Synthesis
In the field of organic synthesis, intermediates are the foundational molecules that are modified in one or more steps to yield more complex and often valuable compounds. Butan-2-yl ethyl carbonate excels in this role due to the reactivity of its carbonate moiety, which can undergo various transformations.
This compound functions as a precursor for creating sophisticated molecular architectures. The carbonate group is an excellent electrophile, allowing it to react with a wide range of nucleophiles. This reactivity enables chemists to introduce the butan-2-oxycarbonyl or ethoxycarbonyl groups into other molecules, thereby constructing more elaborate "building blocks" for larger synthetic targets. For instance, the transesterification of this compound with complex alcohols allows for the creation of new, unsymmetrical carbonates that can be carried forward in multi-step syntheses. The strategic use of this compound allows for the controlled and selective formation of key chemical bonds, which is a fundamental aspect of modern organic chemistry.
A significant application of this compound is in the synthesis of carbamates, a class of organic compounds with wide-ranging applications, including in pharmaceuticals and agrochemicals. Carbamates are typically formed by the reaction of an amine with a suitable carbonyl donor. This compound can serve as a phosgene-free, safer alternative for this transformation. nih.gov In this reaction, a primary or secondary amine attacks the electrophilic carbonyl carbon of the carbonate, leading to the displacement of one of the alkoxy groups (either butan-2-ol or ethanol) and the formation of a stable carbamate (B1207046) bond. researchgate.net
This method is highly valuable as it avoids the use of highly toxic reagents like phosgene (B1210022) and provides a direct route to N-alkoxycarbonylation. nih.gov The reaction conditions can often be tuned to favor the displacement of one alkoxy group over the other. Such reactions are integral to modern synthetic strategies, providing efficient pathways to functionalized molecules. organic-chemistry.org
| Reactant 1 | Reactant 2 | Product Class | General Reaction |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | Carbamate | Carbonate + Amine → Carbamate + Alcohol |
| This compound | Secondary Amine (R₂NH) | Carbamate | Carbonate + Amine → Carbamate + Alcohol |
Monomer and Polymer Precursor in Materials Science Research
The development of new polymers with tailored properties is a major focus of materials science. This compound serves as a valuable precursor in the synthesis of advanced polymers like polycarbonates and polyurethanes, contributing to the creation of materials with unique characteristics.
Aliphatic polycarbonates are a class of biodegradable and biocompatible polymers with significant potential in biomedical applications. bham.ac.uk One of the key methods for synthesizing these polymers is through the transesterification of dialkyl carbonates with diols. researchgate.net In this process, this compound can react with a diol (e.g., 1,4-butanediol) in a step-growth polymerization. The reaction proceeds with the elimination of butan-2-ol and ethanol (B145695) as byproducts, resulting in the formation of long polycarbonate chains. researchgate.net
The structure of the starting carbonate influences the properties of the resulting polymer. Using an unsymmetrical carbonate like this compound can offer different reactivity profiles and potentially influence the polymer's microstructure. This route is considered a greener alternative to methods that use hazardous chemicals like phosgene. The polymerization of cyclic carbonate monomers is another established route to high-molar-mass polycarbonates with controlled structures. bham.ac.uk
| Monomer 1 | Monomer 2 | Polymer Type | Key Process | Byproducts |
|---|---|---|---|---|
| This compound | Diol (HO-R-OH) | Polycarbonate | Melt Transesterification | Butan-2-ol, Ethanol |
Traditional polyurethane synthesis involves the polycondensation of diisocyanates and diols, which raises safety concerns due to the high toxicity of isocyanate monomers. scispace.com A major area of research is the development of non-isocyanate polyurethanes (NIPUs). Carbonates provide an alternative pathway. For instance, ethylene (B1197577) carbonate is used as a phosgene substitute to react with diamines to form α,ω-bis(2-hydroxyethoxycarbonylamino)alkanes, which are then polymerized with diols to yield polyurethanes. researchgate.net
Following this model, this compound can be used to synthesize dicarbamates by reacting with diamines. These dicarbamates can then undergo polycondensation with diols to form poly(urethane-carbonate)s. scispace.com This approach circumvents the need for isocyanates, aligning with the principles of green chemistry. The specific structure of the butan-2-yl group could be used to fine-tune the thermomechanical properties of the final polyurethane material. google.com
Specialty Solvents in Chemical Research
The physicochemical properties of a solvent, such as polarity, boiling point, and viscosity, are critical for its effectiveness in chemical reactions and applications. Asymmetric dialkyl carbonates, like ethyl methyl carbonate, are well-known for their use as co-solvents in the electrolytes of lithium-ion batteries due to their favorable electrochemical stability and solvating properties. researchgate.net
This compound, as a larger analogue, is explored for similar specialty applications. Its key properties would include:
Aprotic Polar Nature: The carbonate group provides polarity, enabling it to dissolve a range of solutes, while the alkyl groups provide non-polar character.
High Boiling Point: Compared to smaller carbonates, the increased molecular weight would result in a higher boiling point and lower volatility, which is advantageous for reactions requiring elevated temperatures and for applications where low vapor pressure is desired.
Wide Liquid Range: These carbonates typically have low melting points, providing a broad temperature range in which they exist as a liquid.
These characteristics make it a candidate for use as a reaction medium in organic synthesis, a component in electrolyte formulations, or as a specialty solvent for specific analytical techniques where its unique properties are beneficial.
| Compound | Molecular Weight (g/mol) | Anticipated Property | Potential Application |
|---|---|---|---|
| Dimethyl carbonate | 90.08 | Low Viscosity, High Volatility | Battery Electrolytes, Reagent |
| Ethyl methyl carbonate | 104.10 | Medium Viscosity & Volatility | Battery Electrolytes researchgate.net |
| This compound | 146.18 | Higher Viscosity, Low Volatility | High-Temperature Solvent, Specialty Formulations |
Exploration of Solvent Properties for Specific Organic Reactions
The utility of organic carbonates as solvents in organic synthesis is an area of active research, driven by their favorable properties such as low toxicity and high biodegradability, positioning them as environmentally benign alternatives to conventional solvents. researchgate.netelsevierpure.com Dialkyl carbonates (DACs) are recognized as aprotic polar solvents and their solvent characteristics, including polarity and boiling points, can be adjusted by modifying the length and structure of the alkyl groups. rsc.org
While specific studies detailing the solvent effects of this compound on particular organic reactions are not readily found, the reactivity of various dialkyl and methyl alkyl carbonates has been a subject of investigation. For instance, studies on the transesterification reactions of different carbonates have provided insights into the influence of the alkyl groups on reactivity. researchgate.net Research has established trends in the leaving group ability of various alkoxides in reactions involving carbonates, which is a key factor in understanding their behavior as both reactants and solvents. researchgate.net
The general reactivity and solvent properties of related compounds are presented in the table below for contextual understanding.
| Compound | Molecular Formula | Boiling Point (°C) | General Application as Solvent |
| Dimethyl carbonate | C3H6O3 | 90 | Methylating agent, solvent in various reactions. |
| Diethyl carbonate | C5H10O3 | 126-128 | Solvent for resins and oils, electrolyte component. |
| Ethylene carbonate | C3H4O3 | 243-248 | Component of lithium-ion battery electrolytes. |
| Propylene carbonate | C4H6O3 | 242 | Component of lithium-ion battery electrolytes. |
Note: Data for this compound is not included due to a lack of specific research findings in this context.
Role in Non-Aqueous Media and Electrolyte Systems (excluding battery performance)
Organic carbonates are fundamental components of non-aqueous electrolytes, primarily due to their ability to dissolve lithium salts and form stable solid electrolyte interphases (SEI) on electrodes. wikipedia.orgoup.com The non-aqueous nature of these electrolytes is crucial for the operation of high-voltage electrochemical devices. oup.com The choice of organic carbonate can significantly influence the physicochemical properties of the electrolyte, such as ionic conductivity and viscosity. google.com
Mixtures of cyclic carbonates, like ethylene carbonate (EC), and linear carbonates, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), are commonly employed to optimize these properties. researchgate.netresearchgate.net While the focus of much of this research is on lithium-ion battery performance, the fundamental solvent properties of these carbonates in non-aqueous media are of broader interest.
Research into the solvation of ions in non-aqueous carbonate solutions provides insights into the interactions between the solvent molecules and the electrolyte salt. researchgate.net For instance, studies have shown that the structure of the alkyl groups on the carbonate can affect the solvation shell of cations. researchgate.net Although specific investigations into the role of this compound in non-aqueous media outside of battery performance are not prominent, its structural similarity to other dialkyl carbonates suggests it could be a component in such systems.
Applications in Agrochemical and Fine Chemical Synthesis (focus on chemical intermediates)
Organic carbonates are versatile reagents and intermediates in the synthesis of fine chemicals. rsc.org They can serve as carbonylating or alkylating agents, offering a less hazardous alternative to reagents like phosgene. rsc.org The reactivity of dialkyl carbonates allows for their use in the synthesis of other carbonates, ureas, and polyurethanes. researchgate.netresearchgate.net
While there is a lack of specific literature detailing the use of this compound as a chemical intermediate in agrochemical or fine chemical synthesis, the general reactivity of asymmetric carbonates is a subject of study. The selective reaction of one of the alkyl groups can be exploited to introduce specific functionalities into a molecule. researchgate.net For example, the synthesis of various carbamates, which are precursors to some agrochemicals and pharmaceuticals, can be achieved using organic carbonates.
Biocatalytic System Components and Substrates (beyond synthesis)
The use of organic carbonates as green solvents in biocatalysis is a growing field of interest. researchgate.netelsevierpure.com Their low toxicity and biodegradability make them attractive media for enzymatic reactions. researchgate.netelsevierpure.com Lipases, for instance, have been shown to be active in organic carbonate solvents for various transformations, including transesterification reactions. nih.govacs.orgnih.govacs.org
Organic carbonates can also serve as substrates in enzymatic reactions. For example, the enzymatic synthesis of fatty acid ethyl esters has been demonstrated using diethyl carbonate as an acyl acceptor. nih.gov This highlights the potential for other dialkyl carbonates to be used in similar biocatalytic processes.
Although no specific studies were found that investigate this compound as a component or substrate in biocatalytic systems beyond synthesis, the general principles of enzyme catalysis in non-conventional media suggest that it could potentially be used as a solvent or a reactant in such systems. The compatibility of enzymes with various organic solvents is an area of ongoing research, and the specific properties of this compound would need to be evaluated to determine its suitability for particular biocatalytic applications.
Environmental Considerations and Degradation Pathways
Biodegradation and Environmental Fate Studies for Carbonate Esters
Specific biodegradation studies on Butan-2-yl ethyl carbonate are not extensively available in public literature. However, the environmental fate of this compound can be inferred from the behavior of other structurally similar short-chain dialkyl carbonates, which are known to be biodegradable. rsc.orgnih.gov The primary mechanism for the breakdown of carbonate esters in the environment is hydrolysis, which can be facilitated by microbial enzymes.
This process involves the cleavage of the ester bonds, yielding the corresponding alcohols and carbonic acid. The carbonic acid is unstable and readily decomposes into carbon dioxide and water. For this compound, this process would yield butan-2-ol, ethanol (B145695), and carbon dioxide as the final degradation products. These end-products are common, naturally occurring substances that can be readily assimilated into the environment.
For example, dimethyl carbonate (DMC), a widely studied dialkyl carbonate, exhibits high biodegradability, with over 90% degradation observed within 28 days in standard tests. mdpi.com This suggests that other simple dialkyl carbonates, including this compound, are also likely to be readily biodegradable.
Table 1: Predicted Biodegradation Products of this compound
| Initial Compound | Primary Degradation Pathway | Intermediate Product | Final Biodegradation Products |
|---|---|---|---|
| This compound | Enzymatic Hydrolysis | Butan-2-ol + Ethanol + Carbonic Acid (H₂CO₃) | Butan-2-ol, Ethanol, Carbon Dioxide (CO₂), Water (H₂O) |
Chemical Stability and Degradation under Environmental Conditions
Beyond biodegradation, the chemical stability of this compound dictates its persistence and transformation in the environment. The principal abiotic degradation pathway is hydrolysis, the rate of which is significantly influenced by pH and temperature. chemguide.co.uklibretexts.org
Hydrolysis: In aquatic environments, the carbonate ester linkage is susceptible to hydrolysis. chemguide.co.uk
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the reaction is catalyzed by hydrogen ions. This process is typically reversible and slow. libretexts.org
Alkaline Hydrolysis (Saponification): Under basic conditions (high pH), hydrolysis is much more rapid and is effectively irreversible. libretexts.org The reaction involves nucleophilic attack by hydroxide (B78521) ions on the carbonyl carbon, leading to the formation of an alcohol and a carbonate salt. chemguide.co.uk
Photodegradation: While direct data on this compound is scarce, some organic compounds can be broken down by photolysis, where sunlight provides the energy to break chemical bonds. The potential for photodegradation would depend on the molecule's ability to absorb ultraviolet radiation. acs.org
Generally, dialkyl carbonates are considered stable under neutral ambient conditions but will degrade over time, particularly in alkaline waters. nih.gov The rate of degradation is a key factor in determining the compound's environmental concentration and potential exposure to ecosystems.
Table 2: Factors Influencing the Environmental Stability of this compound
| Environmental Factor | Effect on Stability | Primary Degradation Mechanism |
|---|---|---|
| pH | Decreased stability at high (alkaline) and low (acidic) pH. Most stable near neutral pH. | Hydrolysis (saponification in alkaline conditions). libretexts.org |
| Temperature | Decreased stability with increasing temperature. | Increased rate of hydrolysis. |
| Sunlight (UV Radiation) | Potential for slow degradation. | Photodegradation (photolysis). acs.org |
| Microbial Activity | Decreased stability in microbially active environments (e.g., soil, sediment). | Biodegradation. rsc.org |
Life Cycle Assessment of this compound Production and Use
A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through to processing, use, and disposal. wbcsd.orgijcrt.org A complete LCA for this compound has not been published, but a "cradle-to-gate" assessment can be conceptually outlined based on its likely synthesis routes. This type of analysis covers the impacts from raw material acquisition to the point where the product leaves the factory gate. americanchemistry.comamericanchemistry.com
The production of dialkyl carbonates can follow several paths, including older methods using highly toxic phosgene (B1210022) and modern, greener routes utilizing carbon dioxide (CO₂) as a feedstock. researchgate.netacs.orgnih.gov The environmental footprint is heavily dependent on the chosen synthesis method.
Key considerations in an LCA for this compound would include:
Raw Material Acquisition: The environmental impact of producing the starting materials (e.g., butan-2-ol, ethanol) and the carbonyl source (e.g., CO₂, urea, or historically, phosgene). wikipedia.org
Use and End-of-Life: As a biodegradable compound, its end-of-life impact is expected to be lower than persistent chemicals. bozzetto-group.com If used as a solvent, recovery and recycling would significantly reduce the environmental burden compared to incineration or release. rsc.org
Table 3: Stages and Key Parameters in a Cradle-to-Gate Life Cycle Assessment (LCA)
| LCA Stage (ISO 14040/14044) | Description | Key Parameters for this compound |
|---|---|---|
| Goal and Scope Definition | Defining the purpose of the study, the functional unit (e.g., 1 kg of product), and the system boundaries (e.g., cradle-to-gate). americanchemistry.com | Assessing the environmental footprint of producing 1 kg of this compound. |
| Life Cycle Inventory (LCI) | Quantifying all inputs (energy, raw materials) and outputs (emissions, waste, products) for each process within the system boundary. americanchemistry.com | Energy for heating/cooling, mass of butan-2-ol, ethanol, catalyst, and CO₂; emissions to air/water. |
| Life Cycle Impact Assessment (LCIA) | Evaluating the potential environmental impacts of the LCI flows, such as global warming potential, acidification, and resource depletion. ijcrt.org | CO₂ equivalent emissions (carbon footprint), acidification potential (SO₂ eq.), fossil resource scarcity. |
| Interpretation | Analyzing the results to identify significant issues and provide conclusions and recommendations. ijcrt.org | Identifying the manufacturing stage (e.g., raw material production, reaction energy) with the highest environmental impact. |
Future Research Directions and Emerging Trends
Development of Highly Selective and Efficient Catalysts for Synthesis
The efficient synthesis of butan-2-yl ethyl carbonate is paramount, with catalysis being the cornerstone of this endeavor. Future research is intensely focused on moving beyond traditional synthetic routes, which often involve toxic reagents like phosgene (B1210022), toward more benign and efficient processes. rsc.orgresearchgate.net The direct synthesis from alcohols and carbon dioxide (CO₂) is a key target, though it presents significant chemical challenges. researchgate.netacs.org
Emerging catalytic strategies include:
Heterogeneous Catalysts: Solid catalysts such as cerium oxide (CeO₂) and CeO₂-ZrO₂ solid solutions are showing great promise. researchgate.netdntb.gov.ua These materials are attractive due to their effectiveness, stability, and ease of separation from the reaction products, which is crucial for industrial-scale continuous processes. Future work will aim to enhance their activity and selectivity under milder reaction conditions.
Homogeneous Catalysis: While challenging in terms of catalyst recovery, homogeneous systems, including various metal complexes, continue to be explored for their high activity and selectivity. Research is geared towards designing catalysts that can function effectively at lower pressures and temperatures.
Biocatalysis: The use of enzymes, particularly lipases, represents a burgeoning area in green chemistry. cas.org Biocatalytic routes for carbonate synthesis, such as the reaction between glycerol and dimethyl carbonate to form glycerol carbonate, demonstrate the potential for highly selective transformations under ambient conditions. frontiersin.org Applying this approach to this compound could offer a highly sustainable manufacturing process.
A comparison of catalyst types highlights the diverse approaches being investigated:
| Catalyst Type | Examples | Key Advantages | Research Focus |
| Heterogeneous | CeO₂, CeO₂-ZrO₂, Metal-Organic Frameworks (MOFs) | Reusability, suitable for continuous flow, thermal stability. | Improving activity at low CO₂ pressure, enhancing selectivity. |
| Homogeneous | Transition metal complexes (e.g., Ti(IV), Sn(IV)) | High activity, high selectivity, well-defined active sites. | Catalyst recovery and recycling, reducing catalyst loading. |
| Biocatalysts | Lipases | High selectivity, mild reaction conditions, environmentally benign. | Enzyme stability, substrate scope, process optimization. |
Discovery of Novel Transformations and Reaction Pathways
Beyond synthesis, a significant research trend involves exploring the reactivity of this compound as a chemical intermediate. Organic carbonates are versatile reagents, and understanding their reaction pathways can unlock new synthetic routes to other valuable chemicals. rsc.orgresearchgate.net
Future research will likely investigate:
Alkylation and Carbonylation Agents: Dialkyl carbonates are effective agents for methylation and carbonylation reactions, offering a safer alternative to traditional reagents. rsc.orgresearchgate.net Investigating the specific reactivity of the ethyl and sec-butyl groups in this compound could lead to selective alkylation strategies.
Transesterification Reactions: The compound can serve as a precursor for other carbonates through transesterification with different alcohols. This allows for the synthesis of custom-made carbonates with specific properties for specialized applications. researchgate.netmdpi.com
Polymer Synthesis: Organic carbonates are key monomers in the production of polycarbonates, a class of high-performance thermoplastics. researchgate.netspecialchem.com Exploring the use of this compound or its derivatives as a monomer could lead to new polymers with unique properties, such as improved processability or specific thermal characteristics.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of new molecules and materials. jetir.org This data-driven approach can significantly accelerate research into this compound.
Key applications include:
Catalyst Discovery: AI algorithms can screen vast libraries of potential catalyst structures to predict their activity and selectivity for carbonate synthesis, drastically reducing the experimental workload. nih.gov
Reaction Optimization: Machine learning models can analyze complex datasets from chemical reactions to identify the optimal conditions (temperature, pressure, concentrations) to maximize yield and minimize byproducts. eurekalert.org This is particularly valuable for complex multi-variable systems common in CO₂ utilization chemistry.
Predictive Modeling: By training models on existing chemical data, researchers can predict the properties and potential applications of novel carbonate structures, guiding synthetic efforts toward molecules with the most promising characteristics for use in materials like electrolytes or polymers. materialssquare.comdigitellinc.com
Exploration of New Application Niches in Specialized Materials
While organic carbonates are widely used as green solvents and fuel additives, future growth lies in specialized, high-value applications. rsc.orgrsc.org The unique structure of this compound, with its linear ethyl and branched sec-butyl groups, may impart advantageous properties for specific material formulations.
Promising areas for exploration are:
Electrolytes for Batteries: Organic carbonates are a major component of the electrolytes used in lithium-ion batteries. rsc.orgresearchgate.net The physicochemical properties of this compound, such as its viscosity, dielectric constant, and electrochemical stability, will be investigated to assess its potential for enhancing battery performance, safety, and lifespan.
Green Solvents: The demand for environmentally benign solvents is a major driver in the chemical industry. rsc.org Research will continue to characterize the solvency power of this compound for various applications, including its use as a medium for organic synthesis or in extraction processes.
Polymer Building Blocks: As a monomer, the asymmetrical structure of this compound could be used to create amorphous polycarbonates with a low degree of crystallinity, potentially leading to materials with high transparency and toughness. specialchem.com
Design of Sustainable and Circular Economy Routes for Carbonate Production
The ultimate goal for the chemical industry is the transition from a linear "take-make-dispose" model to a circular economy. For this compound, this involves a fundamental rethinking of its entire life cycle.
Key pillars of this sustainable approach include:
CO₂ as a C1 Feedstock: The most significant trend is the utilization of carbon dioxide as a renewable carbon source for chemical synthesis. acs.orgresearchgate.netspringerprofessional.de Successfully developing catalytic processes that efficiently convert waste CO₂ into this compound would transform a greenhouse gas into a valuable product, closing the carbon loop. researchgate.netresearchgate.net
Biomass-Derived Alcohols: A truly circular process requires that all starting materials are renewable. Future research will focus on producing the necessary alcohol precursors, ethanol (B145695) and butan-2-ol, from non-food biomass. rsc.orgacs.orgacs.org Integrating bio-refinery outputs with CO₂ utilization technologies is a key long-term objective.
Process Intensification: This involves developing more efficient manufacturing processes, such as continuous flow reactors, that minimize energy consumption, reduce waste, and allow for easier product purification compared to traditional batch processes.
Chemical Recycling: Designing polymers and materials derived from this compound that can be efficiently depolymerized and recycled back into their constituent monomers would be a critical step toward achieving a fully circular material economy. acs.org
By pursuing these future research directions, the scientific community aims to establish this compound not just as a useful chemical, but as a model component of a more sustainable and circular chemical industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
